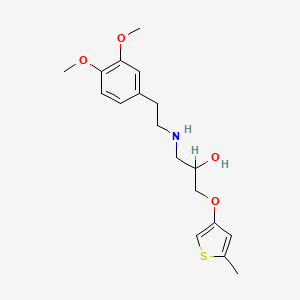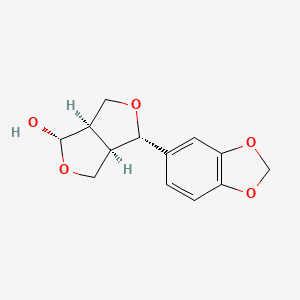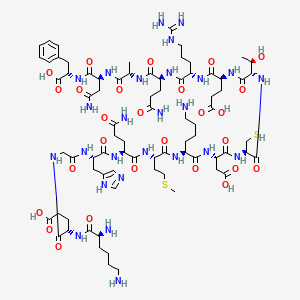
Monomethyl 2,7-naphthalenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(methoxycarbonyl)-2-naphthoic acid is an organic compound with a naphthalene core structure substituted with a methoxycarbonyl group at the 7th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxycarbonyl)-2-naphthoic acid typically involves the esterification of 2-naphthoic acid followed by a series of functional group transformations. One common method includes the reaction of 2-naphthoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by selective oxidation or other functional group modifications to introduce the methoxycarbonyl group at the 7th position.
Industrial Production Methods
Industrial production methods for 7-(methoxycarbonyl)-2-naphthoic acid often involve large-scale esterification reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
7-(methoxycarbonyl)-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.
Scientific Research Applications
7-(methoxycarbonyl)-2-naphthoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of 7-(methoxycarbonyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-naphthoic acid: Similar in structure but lacks the methoxycarbonyl group, leading to different chemical properties and reactivity.
7-methoxy-2-naphthoic acid: Similar but with a methoxy group instead of a methoxycarbonyl group, affecting its chemical behavior and applications.
Naphthalene-2,7-dicarboxylic acid:
Uniqueness
7-(methoxycarbonyl)-2-naphthoic acid is unique due to the presence of both a methoxycarbonyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups provides distinct chemical properties, making it valuable for specific synthetic and industrial applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industry.
Properties
CAS No. |
7568-17-4 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
7-methoxycarbonylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O4/c1-17-13(16)10-5-3-8-2-4-9(12(14)15)6-11(8)7-10/h2-7H,1H3,(H,14,15) |
InChI Key |
GFUSLUJZIDIKSK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)C(=O)O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


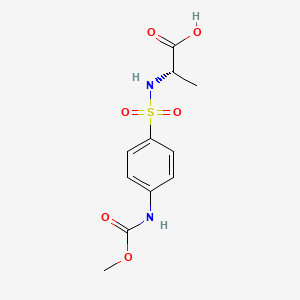
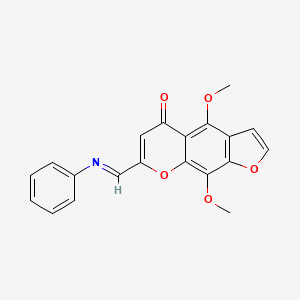
![2-[4-[(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-1-enyl]-5-methylpyrazol-1-yl]pyrimidine](/img/structure/B12771238.png)
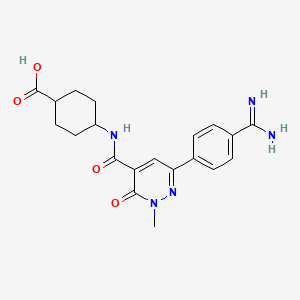


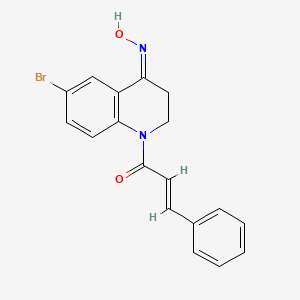
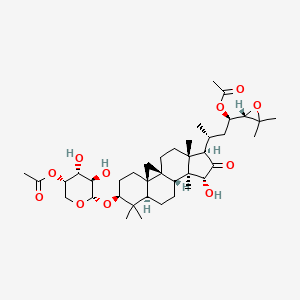
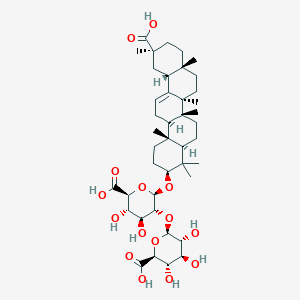
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
